A Comprehensive Technical Guide to the Mechanism of Action of Interleukin-37
A Comprehensive Technical Guide to the Mechanism of Action of Interleukin-37
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-37 (IL-37), previously known as IL-1 family member 7 (IL-1F7), is a cytokine with potent anti-inflammatory and immunosuppressive properties.[1][2] Unlike most members of the IL-1 family which are pro-inflammatory, IL-37 plays a crucial role in dampening both innate and adaptive immunity, making it a significant area of interest for therapeutic development in a range of inflammatory and autoimmune diseases.[2][3][4] This technical guide provides an in-depth overview of the molecular mechanisms of action of IL-37, detailing its signaling pathways, experimental validation, and quantitative data from key studies.
Alternative splicing of the IL37 gene results in five different isoforms (a-e).[3] The most studied and functionally active isoform is IL-37b.[3] IL-37 is expressed by various immune and non-immune cells and is upregulated in response to inflammatory stimuli as a negative feedback mechanism to control excessive inflammation.[3][5]
Core Mechanisms of Action: A Dual Role
IL-37 exerts its anti-inflammatory effects through both extracellular and intracellular mechanisms. This dual functionality allows it to act at multiple points within inflammatory cascades.
Extracellular Signaling: Receptor-Mediated Suppression
Extracellular IL-37 functions by binding to cell surface receptors to initiate an anti-inflammatory signaling cascade. The key components of this pathway are the IL-18 receptor alpha chain (IL-18Rα) and the IL-1 receptor 8 (IL-1R8), formerly known as single immunoglobulin IL-1R-related molecule (SIGIRR).[6][7][8]
The binding of extracellular IL-37 to IL-18Rα leads to the recruitment of the decoy receptor IL-1R8, forming a tripartite complex (IL-37/IL-18Rα/IL-1R8).[4][6][7] This complex is central to the suppressive function of extracellular IL-37. The formation of this complex prevents the pro-inflammatory signaling that would typically be initiated by IL-18.[3][6] Additionally, this complex can sequester the adaptor molecule MyD88, further dampening Toll-like receptor (TLR)-dependent signaling.[6]
The downstream effects of the IL-37/IL-18Rα/IL-1R8 complex formation include the inhibition of key pro-inflammatory signaling pathways such as NF-κB and MAPK (p38 and ERK).[7][8] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][8][9]
Signaling Pathway of Extracellular IL-37
Caption: Extracellular IL-37 signaling cascade.
Intracellular Signaling: Nuclear Translocation and Gene Regulation
The precursor form of IL-37 can be cleaved by caspase-1 into a mature form.[3][4] This mature IL-37 can then translocate to the nucleus, a process that is dependent on its interaction with Smad3, a key component of the TGF-β signaling pathway.[10][11]
Inside the nucleus, the IL-37-Smad3 complex acts as a transcriptional regulator, suppressing the expression of genes encoding pro-inflammatory proteins.[10][11] This nuclear function of IL-37 provides a direct mechanism to shut down inflammatory responses at the genetic level. Inhibition of Smad3 has been shown to reverse the anti-inflammatory effects of IL-37, leading to increased production of inflammatory cytokines.[3]
Signaling Pathway of Intracellular IL-37
Caption: Intracellular IL-37 signaling pathway.
Quantitative Data Summary
The following tables summarize quantitative findings from various studies on the effects of IL-37.
Table 1: Effect of IL-37 on Cytokine Production
| Cell Type | Stimulus | IL-37 Treatment | Cytokine Measured | % Reduction | Reference |
| Human M1 Macrophages | LPS | Recombinant IL-37 precursor | IL-6 | 50% | [8][9] |
| Human M1 Macrophages | LPS | Neutralizing anti-IL-37 | IL-6, TNF-α, IL-1β | Increase | [8][9] |
| Mouse Dendritic Cells | LPS | Recombinant IL-37 | TNF-α, IL-6 | 50-55% | [8] |
| Human PBMCs | siRNA knockdown of IL-37 | Inflammatory stimuli | IL-6, TNF-α, IL-1β | Increase | [2] |
Table 2: In Vivo Effects of IL-37 in Mouse Models
| Mouse Model | IL-37 Administration | Key Outcome | Magnitude of Effect | Reference |
| LPS-induced shock | IL-37 transgenic | Protection from shock | Markedly improved lung and kidney function | [11] |
| Aged mice | Recombinant IL-37 | T-cell function | Restoration of youthful gene expression | [12] |
| Osteoarthritis | Adenoviral IL-37 | Cartilage damage | Reduction in joint inflammation | [1] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of protocols used in key IL-37 research.
Protocol 1: In Vitro Cytokine Suppression Assay
Objective: To determine the effect of recombinant IL-37 on the production of pro-inflammatory cytokines by immune cells.
Methodology:
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Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured. A subset of these cells is differentiated into M1 macrophages.[8][9]
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Treatment: Cells are pre-treated with varying concentrations of recombinant human IL-37 for a specified period.
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Stimulation: Lipopolysaccharide (LPS) is added to the cell cultures to induce an inflammatory response.
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Cytokine Measurement: Supernatants are collected after an incubation period, and the concentrations of cytokines such as IL-6, TNF-α, and IL-1β are measured using Enzyme-Linked Immunosorbent Assay (ELISA).
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Data Analysis: The percentage reduction in cytokine production in IL-37-treated cells is calculated relative to untreated, LPS-stimulated controls.
Protocol 2: Nuclear Translocation Analysis
Objective: To visualize and quantify the translocation of IL-37 to the nucleus.
Methodology:
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Cell Culture and Transfection: A suitable cell line (e.g., A549 or THP-1) is cultured. Cells may be transfected to overexpress IL-37b.[11]
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Stimulation: Cells are stimulated with an inflammatory agent like LPS to induce IL-37 translocation.
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Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with a primary antibody specific for IL-37 and a fluorescently labeled secondary antibody. Nuclear DNA is counterstained with DAPI.
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Microscopy: Confocal microscopy is used to visualize the subcellular localization of IL-37.
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Quantification: Image analysis software is used to quantify the percentage of cells showing nuclear localization of IL-37.[3] Approximately 25% of LPS-induced endogenous IL-37 has been observed to translocate to the nucleus.[3]
Protocol 3: Co-immunoprecipitation of IL-37 and Smad3
Objective: To confirm the physical interaction between intracellular IL-37 and Smad3.
Methodology:
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Cell Lysis: Cells overexpressing IL-37b are lysed to release cellular proteins.
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Immunoprecipitation: The cell lysate is incubated with an antibody specific for either IL-37 or Smad3. Protein A/G beads are then used to pull down the antibody-protein complexes.
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Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the other protein in the suspected complex (e.g., if Smad3 was immunoprecipitated, the blot is probed for IL-37).
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Analysis: The presence of a band corresponding to the co-immunoprecipitated protein confirms the interaction.
Experimental Workflow for Co-immunoprecipitation
Caption: Co-immunoprecipitation workflow.
Conclusion
Interleukin-37 is a potent negative regulator of inflammation, operating through distinct extracellular and intracellular signaling pathways. Its ability to suppress a wide range of pro-inflammatory cytokines and its protective effects in various preclinical models of inflammatory diseases highlight its significant therapeutic potential. Further research into the nuanced mechanisms of IL-37 action will be instrumental in developing novel therapies for a host of debilitating inflammatory and autoimmune conditions.
References
- 1. Interleukin-37 Ameliorates Articular Cartilage Damage in Two Murine Models of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin-37: A crucial cytokine with multiple roles in disease and potentially clinical therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunobiology of Interleukin-37: Mechanism of Action and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel insights into IL-37: an anti-inflammatory cytokine with emerging roles in anti-cancer process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. Extracellular forms of IL-37 inhibit innate inflammation in vitro and in vivo but require the IL-1 family decoy receptor IL-1R8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extracellular forms of IL-37 inhibit innate inflammation in vitro and in vivo but require the IL-1 family decoy receptor IL-1R8 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular IL-37b interacts with Smad3 to suppress multiple signaling pathways and the metastatic phenotype of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interleukin 37 is a fundamental inhibitor of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interleukin-37 improves T-cell-mediated immunity and chimeric antigen receptor T-cell therapy in aged backgrounds - PubMed [pubmed.ncbi.nlm.nih.gov]
